(2-Methylpyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methylpyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-15(3-2-7-18-12)16(20)19-10-6-14(11-19)21-13-4-8-17-9-5-13/h2-5,7-9,14H,6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGFKLHNQHXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with protein kinases, suggesting that this compound may also target these enzymes. Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit protein kinases. This inhibition could occur through the compound binding to the active site of the kinase, preventing the phosphorylation of substrate proteins and thus altering cellular signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from published literature and commercial catalogs:
Key Observations:
- Molecular Weight and Polarity: The target compound has a higher molecular weight (295.34 g/mol) compared to the phenyl-substituted analog in (274.34 g/mol) due to the additional oxygen and nitrogen atoms. The ether linkage in the target likely enhances polarity, improving aqueous solubility relative to lipophilic analogs like the phenyl-methanone derivative .
- Substituent Effects : The dual pyridine rings in the target compound may enhance binding affinity to biological targets through π-π stacking, while the pyridin-4-yloxy group could facilitate hydrogen bonding. In contrast, the morpholine-containing compound in incorporates a fused pyrrolopyridine system, which may optimize steric fit in enzyme active sites .
- Functional Groups : The fluoropyridine and hydroxymethyl groups in ’s compound introduce electronegative and hydrophilic properties, respectively, which are absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
